molecular formula C9H5BrN2 B13888713 5-bromo-3-ethynyl-2H-indazole

5-bromo-3-ethynyl-2H-indazole

Cat. No.: B13888713
M. Wt: 221.05 g/mol
InChI Key: XFTYANKEHRFPNP-UHFFFAOYSA-N
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Description

5-bromo-3-ethynyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a bromine atom and an ethynyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethynyl-2H-indazole can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-nitroaniline with ethynyl magnesium bromide, followed by cyclization to form the indazole ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group into the indazole framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-ethynyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted indazoles .

Scientific Research Applications

5-bromo-3-ethynyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-ethynyl-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the ethynyl group allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-3-isopropyl-indazole
  • 5-bromo-3-ethynyl-1H-indazole
  • 5-bromo-3-ethynyl-2H-indole

Uniqueness

5-bromo-3-ethynyl-2H-indazole is unique due to the specific positioning of the bromine atom and the ethynyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

5-bromo-3-ethynyl-2H-indazole

InChI

InChI=1S/C9H5BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h1,3-5H,(H,11,12)

InChI Key

XFTYANKEHRFPNP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=C(C=CC2=NN1)Br

Origin of Product

United States

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